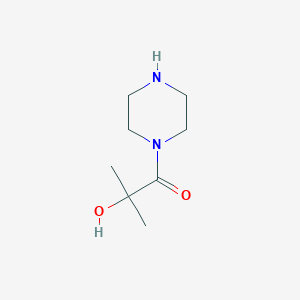

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one

Overview

Description

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-(piperazin-1-yl)propan-1-one: Shares a similar structure but lacks the hydroxyl group.

2-Hydroxy-2-methylpropiophenone: Contains a phenyl group instead of the piperazine ring.

1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Features a different aromatic ring structure.

Uniqueness

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one is unique due to the presence of both the hydroxyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.

Biological Activity

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a piperazine ring, which is known for its ability to interact with various biological macromolecules.

1. Neurotransmitter Receptor Modulation

Research indicates that piperazine derivatives can act as modulators of neurotransmitter receptors. Specifically, studies have shown that compounds similar to this compound exhibit activity at serotonin receptors (5-HT) and dopamine receptors. For instance, a related compound demonstrated significant agonistic activity at the 5-HT_1A receptor with an effective concentration (EC50) comparable to serotonin itself .

2. Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of this compound may inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition potency can vary significantly based on structural modifications. For example, certain modifications led to compounds with IC50 values in the nanomolar range, suggesting strong inhibitory activity .

3. Anticancer Potential

There is emerging evidence supporting the anticancer potential of piperazine derivatives. Some studies have indicated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted a related compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of piperazine derivatives, researchers found that this compound exhibited significant anxiolytic-like effects in animal models. The results suggested that this compound could modulate anxiety-related behaviors through serotonergic pathways.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of piperazine derivatives, including this compound. The study reported that this compound inhibited cell proliferation in several cancer types and induced cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Data Summary

Properties

IUPAC Name |

2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMIIMNNUTKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.